
3-(2,2-Difluorocyclohexyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Difluorocyclohexyl)propan-1-amine is a chemical compound with the molecular formula C₉H₁₇F₂N and a molecular weight of 177.23 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a propan-1-amine group. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluorocyclohexyl)propan-1-amine typically involves the following steps:
Cyclohexane Derivatization: The starting material, cyclohexane, undergoes fluorination to introduce the two fluorine atoms at the 2,2-positions.
Chain Extension: The fluorinated cyclohexane is then subjected to a chain extension reaction to introduce the propan-1-amine group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Difluorocyclohexyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups in place of the fluorine atoms.
Aplicaciones Científicas De Investigación
3-(2,2-Difluorocyclohexyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2,2-Difluorocyclohexyl)propan-1-amine involves its interaction with specific molecular targets. The fluorine atoms and the amine group play crucial roles in its binding affinity and reactivity. The exact pathways and targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,2-Difluorocyclopropyl)propan-1-amine: This compound has a similar structure but with a cyclopropyl ring instead of a cyclohexyl ring.
3-(2,2-Difluorocyclohexyl)propan-1-amine hydrochloride: This is the hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of the propan-1-amine group
Propiedades
Fórmula molecular |
C9H17F2N |
|---|---|
Peso molecular |
177.23 g/mol |
Nombre IUPAC |
3-(2,2-difluorocyclohexyl)propan-1-amine |
InChI |
InChI=1S/C9H17F2N/c10-9(11)6-2-1-4-8(9)5-3-7-12/h8H,1-7,12H2 |
Clave InChI |
SHFDGQWBNXQVNH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)CCCN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyrimidine-5-carbaldehyde](/img/structure/B13167569.png)
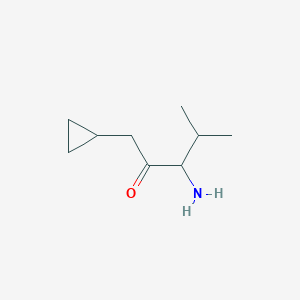
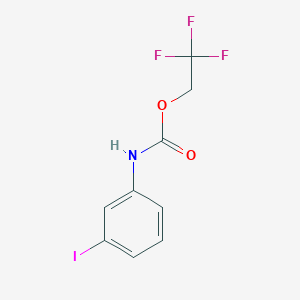
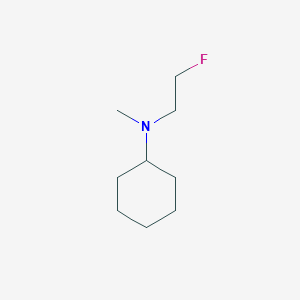
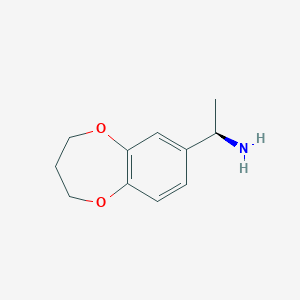
![5-[(Dimethylamino)sulfonyl]-2,3-dimethylbenzenesulfonyl chloride](/img/structure/B13167611.png)
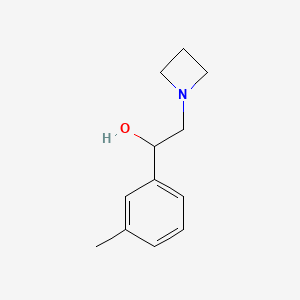
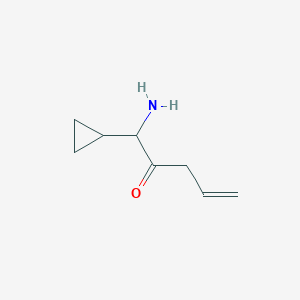
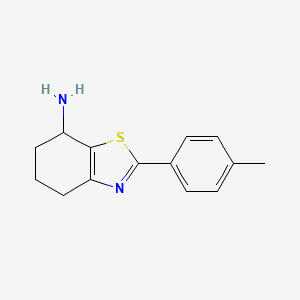
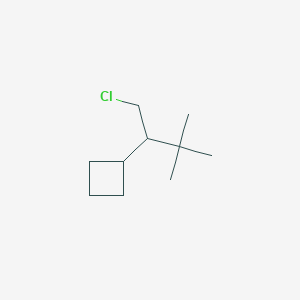
![1-[1-(Methylamino)cyclobutyl]propan-1-one](/img/structure/B13167639.png)

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid](/img/structure/B13167654.png)
![({[3-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13167655.png)
